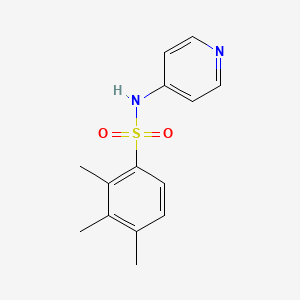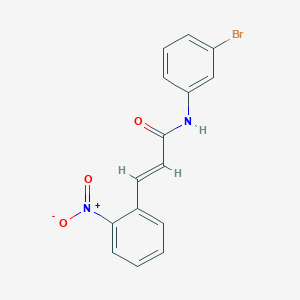![molecular formula C17H13N3S B5719845 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)
3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is also known as GSK-3 inhibitor, which is an enzyme that plays a crucial role in regulating various cellular processes such as glycogen synthesis, cell cycle progression, and apoptosis.
作用机制
The mechanism of action of 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole involves the inhibition of GSK-3 enzyme, which is responsible for regulating various cellular processes. By inhibiting this enzyme, the compound can modulate various signaling pathways and cellular processes, leading to the potential therapeutic benefits in various disease conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole are primarily related to its inhibitory activity against GSK-3 enzyme. By inhibiting this enzyme, the compound can modulate various cellular processes such as glycogen synthesis, cell cycle progression, and apoptosis, leading to potential therapeutic benefits.
实验室实验的优点和局限性
The advantages of using 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole in lab experiments are primarily related to its potent inhibitory activity against GSK-3 enzyme, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, the limitations of using this compound are related to its complex synthesis process, which requires several chemical reagents and solvents.
未来方向
There are several future directions for the research on 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole. Some of the potential areas of research include:
1. Development of new drugs for the treatment of Alzheimer's, diabetes, and cancer.
2. Investigation of the potential therapeutic benefits of this compound in other disease conditions.
3. Optimization of the synthesis process to make it more efficient and cost-effective.
4. Investigation of the potential side effects and toxicity of this compound.
5. Development of new methods for the delivery of this compound to target tissues and cells.
In conclusion, 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole is a chemical compound that has significant potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. Its potent inhibitory activity against GSK-3 enzyme makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is required to fully understand the potential therapeutic benefits and limitations of this compound.
合成方法
The synthesis of 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole involves a multi-step reaction process that requires several chemical reagents and solvents. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
科学研究应用
3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against GSK-3 enzyme. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as Alzheimer's, diabetes, and cancer.
属性
IUPAC Name |
4-(1H-indol-3-yl)-5-methyl-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-11-16(14-10-19-15-5-3-2-4-13(14)15)20-17(21-11)12-6-8-18-9-7-12/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYNQAZSEBAMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6602213 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)
![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)

![{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5719793.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)



![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)


![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)